5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 5-position, an isopropyl group at the 2-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles
Major Products:
Oxidation: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde and its derivatives have shown potential in medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl, isopropyl, and aldehyde groups.
2-(Propan-2-YL)imidazo[1,2-A]pyridine: Similar structure but lacks the methyl and aldehyde groups.
5-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but lacks the isopropyl group.
Uniqueness: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methyl, isopropyl, and aldehyde groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Biological Activity
5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that allows for various interactions with biological targets, making it significant in medicinal chemistry.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a methyl group at the 5-position and a propan-2-yl group at the 2-position of the imidazo ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial : The compounds demonstrate activity against a variety of pathogens.
- Anti-inflammatory : Some derivatives inhibit key inflammatory pathways.
- Anticonvulsant : Certain compounds have been tested for their potential to mitigate seizure activity.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit c-Met kinase activity with an IC50 value of approximately 3.9 nM. This inhibition leads to reduced proliferation in c-Met-addicted cancer cell lines, demonstrating its potential as a therapeutic agent against tumors driven by c-Met signaling pathways .
Antimicrobial Properties
The compound has exhibited significant antimicrobial activity against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can effectively suppress COX-2 activity, a key enzyme in the inflammatory pathway. The reported IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The presence of specific functional groups can enhance or diminish biological efficacy. For instance:
Substituent | Effect on Activity |
---|---|
Methyl at position 5 | Enhances anticancer properties |
Propan-2-YL at position 2 | Increases lipophilicity and bioavailability |
Aldehyde at position 3 | Critical for binding to biological targets |
Case Studies
- Anticancer Study : A study involving various imidazo[1,2-a]pyridine derivatives showed that modifications at the 6-position significantly affected anticancer activity against lung cancer cell lines. The introduction of polar groups led to improved efficacy .
- Anti-inflammatory Research : In a recent investigation into the anti-inflammatory properties of related compounds, several derivatives were synthesized and tested for COX inhibition. Compounds with methyl substitutions demonstrated superior activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
MHSJUVDQJYLTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.